molecular formula C6H10N4O2S B12998093 6-Hydrazinyl-2-methylpyridine-3-sulfonamide

6-Hydrazinyl-2-methylpyridine-3-sulfonamide

Cat. No.: B12998093
M. Wt: 202.24 g/mol
InChI Key: HVMXPPIOCRJEGS-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H10N4O2S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a hydrazinyl group, a methyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methylpyridine-3-sulfonamide typically involves the reaction of 2-methylpyridine-3-sulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydrazinyl-2-methylpyridine-3-sulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinyl-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group on the nitrogen atom.

    6-Hydrazinyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide: Contains an additional pyridine ring.

    6-Hydrazinyl-N-methyl-N-(propan-2-yl)pyridine-3-sulfonamide: Contains a propan-2-yl group on the nitrogen atom.

Uniqueness

6-Hydrazinyl-2-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, while the sulfonamide group enhances its binding properties .

Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

6-hydrazinyl-2-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H10N4O2S/c1-4-5(13(8,11)12)2-3-6(9-4)10-7/h2-3H,7H2,1H3,(H,9,10)(H2,8,11,12)

InChI Key

HVMXPPIOCRJEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NN)S(=O)(=O)N

Origin of Product

United States

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